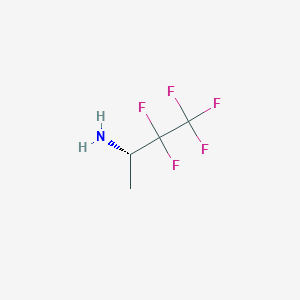

(2S)-3,3,4,4,4-pentafluorobutan-2-amine

CAS No.:

Cat. No.: VC18223218

Molecular Formula: C4H6F5N

Molecular Weight: 163.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6F5N |

|---|---|

| Molecular Weight | 163.09 g/mol |

| IUPAC Name | (2S)-3,3,4,4,4-pentafluorobutan-2-amine |

| Standard InChI | InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3/t2-/m0/s1 |

| Standard InChI Key | RUEFEAYJKJRHIH-REOHCLBHSA-N |

| Isomeric SMILES | C[C@@H](C(C(F)(F)F)(F)F)N |

| Canonical SMILES | CC(C(C(F)(F)F)(F)F)N |

Introduction

Structural and Molecular Characterization

Molecular Identity and Configuration

(2S)-3,3,4,4,4-Pentafluorobutan-2-amine is a chiral primary amine with the IUPAC name (2S)-3,3,4,4,4-pentafluorobutan-2-amine. Its molecular formula, C₄H₆F₅N, corresponds to a molecular weight of 163.09 g/mol. The compound’s stereochemistry is defined by the S-configuration at the second carbon atom, as indicated by its isomeric SMILES string: C[C@@H](C(C(F)(F)F)(F)F)N. This configuration imparts distinct spatial and electronic properties, which influence its reactivity and interactions in chemical systems.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₆F₅N | |

| Molecular Weight | 163.09 g/mol | |

| IUPAC Name | (2S)-3,3,4,4,4-pentafluorobutan-2-amine | |

| Canonical SMILES | CC(C(C(F)(F)F)(F)F)N | |

| PubChem CID | 138606773 |

Spectroscopic and Computational Insights

The compound’s fluorine atoms contribute to its distinct NMR chemical shift behavior. Density functional theory (DFT) calculations using the B3LYP hybrid functional and 6-31G(d,p) basis set have been employed to model the electronic environment of similar fluorinated probes . These studies highlight the sensitivity of fluorine chemical shifts to local dielectric and magnetic shielding environments, a property critical for resolving protein conformational states .

Synthesis and Reactivity

Chemical Reactivity

As a primary amine, the compound participates in typical amine reactions, including acylation, alkylation, and Schiff base formation. Its fluorine substituents enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks in polar solvents. Studies on related compounds, such as 2-amino-3,3,4,4,4-pentafluorobutan-1-ol (C₄H₆F₅NO), demonstrate that fluorine’s electron-withdrawing effects stabilize intermediate states during reactions .

Applications in NMR Spectroscopy

Protein Conformational Analysis

Fluorine-19 NMR spectroscopy leverages the high sensitivity of fluorine chemical shifts to microenvironmental changes. (2S)-3,3,4,4,4-pentafluorobutan-2-amine and its derivatives have been explored as tags for elucidating protein dynamics. In a landmark study, BTFMA (a trifluoromethyl probe) exhibited superior chemical shift dispersion (Δδ ≈ 1.1 ppm) compared to other tags like BTFA or TFET . This dispersion enables resolution of discrete protein states, such as the outward-facing (OFS) and inward-facing (IFS) conformations of glutamate transporters .

Table 2: Comparative NMR Sensitivity of Fluorinated Probes

| Probe | Chemical Shift Dispersion (Δδ) | Application | Source |

|---|---|---|---|

| BTFMA | 1.1 ppm | Glutathione conjugation studies | |

| BPFB | 0.8 ppm | Solvent polarity assays | |

| mFEᴰ | 3.3 ppm | High-resolution protein imaging |

Environmental Sensitivity

The compound’s fluorine atoms exhibit pronounced sensitivity to solvent polarity. In methanol/water mixtures, trifluoromethyl-tagged conjugates demonstrate linear chemical shift trends across solvent gradients (MeOH:H₂O = 4 to 0.25) . This property is exploited to map hydrophobic pockets in proteins or monitor binding events in real time .

Research Findings and Experimental Data

Case Study: Glutamate Transporter Labeling

In a 2023 study, deuterated variants of fluorinated probes (e.g., mFEᴰ) were conjugated to single-cysteine mutants of the glutamate transporter Gltᴾʰ. The (2S)-3,3,4,4,4-pentafluorobutan-2-amine derivative mFEᴰ produced five distinct ¹⁹F NMR peaks (S1–S5) with a chemical shift range of 3.3 ppm, far exceeding the resolution of earlier probes like tFE (1.1 ppm) . This advancement enabled precise tracking of substrate-induced conformational changes, validating the compound’s utility in dynamic protein studies .

Comparative Analysis with Related Compounds

The hydroxyl analog 2-amino-3,3,4,4,4-pentafluorobutan-1-ol (C₄H₆F₅NO) shares structural similarities but differs in reactivity due to its hydroxyl group . While both compounds exhibit high polarity, the amine derivative’s primary amino group offers superior nucleophilicity for bioconjugation, making it preferable for covalent protein labeling .

Future Directions and Recommendations

Expanding Bioconjugation Strategies

Future research should explore orthogonal labeling techniques using (2S)-3,3,4,4,4-pentafluorobutan-2-amine derivatives, such as strain-promoted azide-alkyne cycloadditions (SPAAC), to enable multiplexed protein imaging.

Enhancing Spectral Resolution

Optimizing deuteration protocols (e.g., mFEᴰ) could further narrow ¹⁹F NMR linewidths, enabling single-molecule sensitivity in crowded biological matrices .

Toxicological and Pharmacological Profiling

Despite its research utility, the compound’s pharmacokinetics and toxicity remain uncharacterized. Preclinical studies are warranted to assess its biocompatibility for in vivo applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume